
Indium--lanthanum (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium–lanthanum (2/1) is an intermetallic compound formed by the combination of indium and lanthanum in a 2:1 ratio. This compound is part of the broader category of rare earth intermetallics, which are known for their unique properties and applications in various fields, including materials science, electronics, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indium–lanthanum (2/1) typically involves the direct combination of elemental indium and lanthanum. The reaction is carried out in a controlled environment to prevent oxidation and contamination. The elements are heated together in a vacuum or inert atmosphere, such as argon, to form the intermetallic compound. The reaction conditions, including temperature and time, are carefully controlled to ensure the formation of the desired stoichiometry.
Industrial Production Methods
Industrial production of indium–lanthanum (2/1) may involve more sophisticated techniques, such as arc melting or induction melting, to achieve high purity and uniformity. These methods allow for precise control over the reaction environment and the resulting material properties. The use of high-purity starting materials and advanced processing techniques ensures the production of high-quality indium–lanthanum (2/1) for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Indium–lanthanum (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both indium and lanthanum.
Common Reagents and Conditions
Oxidation: Indium–lanthanum (2/1) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and in the presence of an oxidizing agent.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form the elemental metals.
Substitution: Indium–lanthanum (2/1) can undergo substitution reactions with halogens, forming halides such as indium chloride and lanthanum chloride.
Major Products Formed
The major products formed from these reactions include various oxides, halides, and elemental metals, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Indium–lanthanum (2/1) has several scientific research applications due to its unique properties:
Materials Science: The compound is used in the development of advanced materials with specific electronic, magnetic, and thermal properties.
Electronics: Indium–lanthanum (2/1) is utilized in the production of semiconductors and other electronic components.
Catalysis: The compound serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Nuclear Industry: Indium–lanthanum (2/1) is used in the reprocessing of spent nuclear fuel and the separation of fissile elements
Mecanismo De Acción
The mechanism of action of indium–lanthanum (2/1) involves its interaction with other elements and compounds at the molecular level. The compound’s unique electronic structure allows it to participate in various chemical reactions, influencing the reactivity and stability of the resulting products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Indium–gallium (2/1): Similar to indium–lanthanum (2/1), this compound is used in electronics and materials science.
Lanthanum–gallium (2/1): This compound is utilized in catalysis and materials development.
Uniqueness
Indium–lanthanum (2/1) is unique due to its specific combination of indium and lanthanum, which imparts distinct electronic, magnetic, and thermal properties. These properties make it particularly valuable in applications requiring high performance and reliability.
By understanding the synthesis, reactions, applications, and mechanisms of indium–lanthanum (2/1), researchers and industry professionals can leverage its unique properties for various scientific and technological advancements.
Propiedades
Número CAS |
54652-77-6 |
|---|---|
Fórmula molecular |
In2La |
Peso molecular |
368.54 g/mol |
InChI |
InChI=1S/2In.La |
Clave InChI |
AHOTVHVJSGNJOM-UHFFFAOYSA-N |
SMILES canónico |
[In].[In].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


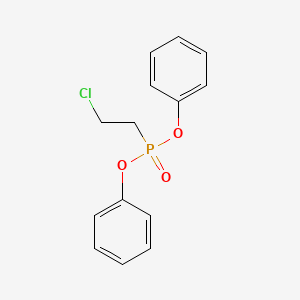
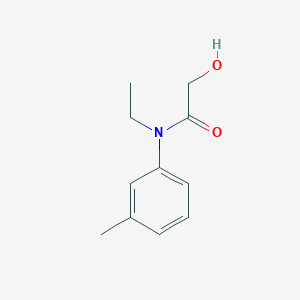
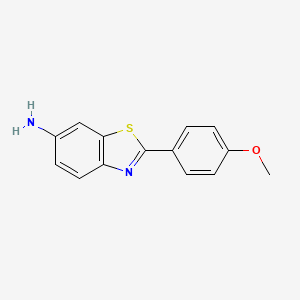

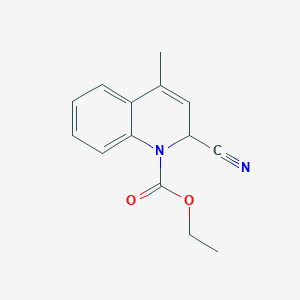
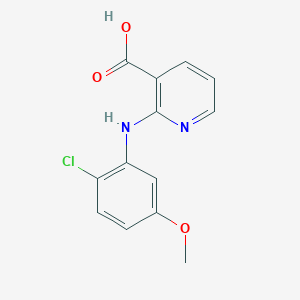
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
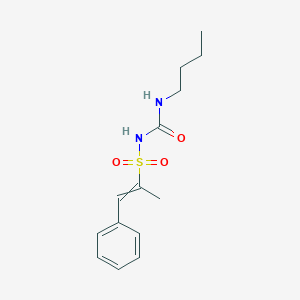
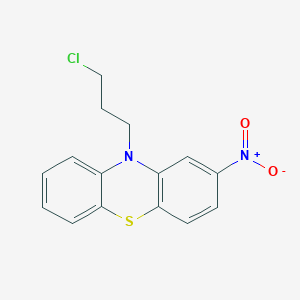
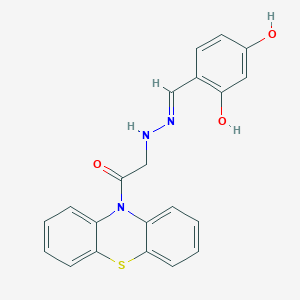
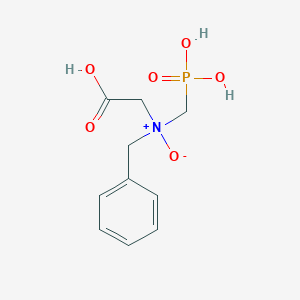
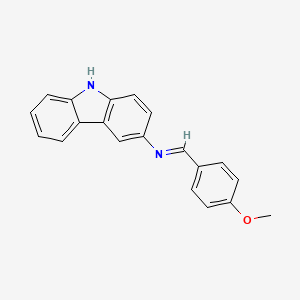

![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
